Electroless Palladium Deposition Rate: Butyl Ethyldithiocarbamate vs. No Dithiocarbamate Control and Alternative Dithiocarbamate
In an electroless palladium plating bath operated at 60 °C for 10 minutes on a FR4 copper-clad PCB substrate, the inclusion of butyl ethyldithiocarbamate at 10 mg/L achieved a palladium deposition rate of 0.02 μm/min [1]. This rate is 10-fold higher than the 0.002 μm/min measured for a control bath lacking any dithiocarbamate additive (Comparative Example 2), and approximately 5.7-fold higher than the 0.0035 μm/min recorded for a bath employing S-(N,N-dimethylthiocarbamoyl)thioglycolic acid, a dithiocarbamate derivative with a different substitution pattern (Comparative Example 1) [1].
| Evidence Dimension | Palladium deposition rate (μm/min) in electroless plating |
|---|---|
| Target Compound Data | 0.02 μm/min |
| Comparator Or Baseline | No dithiocarbamate control: 0.002 μm/min; S-(N,N-dimethylthiocarbamoyl)thioglycolic acid: 0.0035 μm/min |
| Quantified Difference | 10-fold vs. no additive; 5.7-fold vs. alternative dithiocarbamate |
| Conditions | Electroless Pd bath, 60 °C, 10 min deposition, FR4 PCB substrate; Pd layer thickness measured by X-ray fluorescence (Fischerscope X-Ray XDV-μ) |
Why This Matters
A 10-fold increase in deposition rate directly translates to higher throughput in PCB manufacturing lines, enabling thinner required plating times and reduced energy consumption per unit processed.
- [1] Chinese Patent Application CN202010464309. (2020). Application of Dithiocarbamate Compounds in Electroless Palladium Plating and Preparation Method of Electroless Palladium Plating Composition. Table 1, Example 2 vs. Comparative Examples 1 and 2. State Intellectual Property Office of China. View Source
